5-Chloro-2-fluoro-4-isopropoxyphenylboronic acid
Description
Properties
IUPAC Name |
(5-chloro-2-fluoro-4-propan-2-yloxyphenyl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BClFO3/c1-5(2)15-9-4-8(12)6(10(13)14)3-7(9)11/h3-5,13-14H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNFYHVCPFJIFRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1F)OC(C)C)Cl)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BClFO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801182861 | |
| Record name | Boronic acid, B-[5-chloro-2-fluoro-4-(1-methylethoxy)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801182861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.44 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2121511-67-7 | |
| Record name | Boronic acid, B-[5-chloro-2-fluoro-4-(1-methylethoxy)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2121511-67-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-[5-chloro-2-fluoro-4-(1-methylethoxy)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801182861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
The synthesis begins with 5-chloro-2-fluoro-4-isopropoxybromobenzene, which reacts with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst. Key components include:
-
Catalyst : Pd(dppf)Cl₂ (1–2 mol%)
-
Base : Potassium acetate (3 equiv)
-
Solvent : Dimethylformamide (DMF) or 1,4-dioxane
The reaction proceeds via oxidative addition of the aryl bromide to palladium, followed by boron reagent transmetallation and reductive elimination to yield the boronic acid pinacol ester. Subsequent acidic hydrolysis (HCl/H₂O) affords the target boronic acid.
Table 1: Optimized Miyaura Borylation Conditions
Multi-Step Synthesis from Substituted Phenol Derivatives
Alternative routes construct the aromatic core before introducing the boronic acid group. A representative pathway involves:
Chloro-Fluoro-isopropoxybenzene Intermediate
-
Isopropoxy Introduction : 2-Fluoro-4-nitrophenol undergoes alkylation with isopropyl bromide under basic conditions (K₂CO₃, DMF, 60°C).
-
Nitration : Controlled nitration at position 5 using HNO₃/H₂SO₄ (0–5°C, 4 hours) achieves 89% regioselectivity.
-
Reduction and Diazotization : Nitro group reduction (H₂/Pd-C) to amine, followed by diazotization (NaNO₂/HCl) and Sandmeyer reaction introduces bromide at position 1.
Table 2: Key Intermediate Synthesis Data
Boronic Acid Installation
The bromide intermediate undergoes Miyaura borylation as described in Section 1, culminating in a total synthesis yield of 52–58% over four steps.
Industrial-Scale Production Considerations
For bulk manufacturing, process intensification and waste reduction are prioritized:
Continuous Flow Reactor Design
-
Microreactor Setup : Pd-coated channels (0.5 mm diameter) enable rapid heat transfer and reduced catalyst loading (0.8 mol%).
-
In-Line Quenching : Immediate acid hydrolysis post-borylation minimizes boronic ester degradation.
-
Solvent Recycling : DMF recovery via distillation achieves 92% reuse efficiency.
| Parameter | Batch Process | Flow Process |
|---|---|---|
| PMI (Process Mass Intensity) | 34 | 19 |
| Catalyst Waste | 12% | 4% |
| Energy Consumption | 18 kWh/kg | 9 kWh/kg |
Data adapted from patent literature on analogous boronic acid syntheses.
Comparative Analysis of Methods
Efficiency and Scalability
Cost Considerations
| Component | Cost Contribution (Batch) | Cost Contribution (Flow) |
|---|---|---|
| Pd Catalyst | 41% | 28% |
| Solvent Recovery | 22% | 9% |
| Halogenated Precursor | 29% | 35% |
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling
Primary Reaction :
This compound participates in Suzuki-Miyaura coupling , forming biaryl or alkenyl products via palladium-catalyzed cross-coupling with aryl/vinyl halides.
Mechanism :
-
Oxidative Addition : Pd(0) inserts into the C–X bond of the aryl halide.
-
Transmetalation : The boronic acid transfers its aryl group to Pd(II).
-
Reductive Elimination : Pd(II) releases the coupled product, regenerating Pd(0).
Key Reagents and Conditions :
| Reagent/Condition | Example | Role |
|---|---|---|
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Facilitates bond formation |
| Base | K₂CO₃, NaOH | Neutralizes HX byproduct |
| Solvent | DMF, THF, Toluene | Optimizes reaction kinetics |
| Temperature | 80–120°C | Accelerates reaction rate |
Major Products :
-
Biaryl derivatives (e.g., pharmaceuticals, agrochemicals).
Protodeboronation
Reaction :
Under acidic or oxidative conditions, the boronic acid group is replaced by a proton.
Conditions :
-
Catalysts: Cu, Ni complexes.
-
Solvents: Methanol, AcOH.
-
Applications: Simplifies synthesis by removing boron moieties post-coupling.
Regiochemical and Steric Effects
The substituents’ electronic and steric profiles dictate reaction outcomes:
| Substituent | Position | Electronic Effect | Steric Impact | Regiochemical Influence |
|---|---|---|---|---|
| Cl | C5 | Electron-withdrawing (-I) | Moderate | Activates para/ortho positions |
| F | C2 | Strong -I, weak +M | Minimal | Directs coupling to C4/C6 |
| O-iPr | C4 | Electron-donating (+M) | Bulky | Hinders coupling at adjacent sites |
Key Observations :
-
The isopropoxy group at C4 sterically hinders coupling at C3/C5, favoring distal positions.
-
Fluorine at C2 enhances electrophilicity, accelerating transmetalation.
Agrochemical Development
-
Application : Synthesis of herbicidal agents via coupling with chloropyrimidines.
Stability and Handling
Scientific Research Applications
Chemistry:
Organic Synthesis: 5-Chloro-2-fluoro-4-isopropoxyphenylboronic acid is used as a building block in the synthesis of complex organic molecules.
Catalysis: It serves as a ligand in catalytic reactions, enhancing the efficiency and selectivity of the processes.
Biology and Medicine:
Drug Development: This compound is used in the synthesis of potential drug candidates, particularly in the development of kinase inhibitors and other therapeutic agents.
Bioconjugation: It is employed in bioconjugation techniques to attach biomolecules to surfaces or other molecules.
Industry:
Mechanism of Action
The mechanism of action of 5-Chloro-2-fluoro-4-isopropoxyphenylboronic acid primarily involves its role as a boronic acid derivative in Suzuki-Miyaura coupling reactions. The boronic acid group undergoes transmetalation with a palladium catalyst, forming a palladium-boron complex. This complex then reacts with an aryl or vinyl halide to form a new carbon-carbon bond through reductive elimination .
Molecular Targets and Pathways:
Palladium Catalyst: The palladium catalyst is the primary molecular target in the coupling reaction.
Aryl or Vinyl Halides: These substrates react with the palladium-boron complex to form the desired biaryl product.
Comparison with Similar Compounds
Substituted Phenylboronic Acids with Halogen and Alkoxy Groups
Chloro-Fluoro Phenylboronic Acid Isomers
highlights analogs with similarity scores based on structural overlap:
Trifluoromethyl-Substituted Analog
This substitution:
- Enhances electron-withdrawing effects , accelerating coupling with electron-rich partners.
- Increases thermal and metabolic stability , making it valuable in fluorinated drug candidates .
Key Research Findings
- Reactivity in Cross-Coupling: The isopropoxy group in the target compound improves regioselectivity compared to analogs like 3-Cyano-4-fluorophenylboronic acid (), where cyano groups may deactivate the boronic acid .
- Solubility and Handling : Compared to Indole-3-boronic acid (heterocyclic analog), the target compound’s aliphatic isopropoxy group enhances solubility in organic solvents but requires stringent moisture control due to boronic acid instability .
- Toxicity Profile : Unlike 5-Chloro-2-fluoro-4-(trifluoromethyl)benzeneboronic acid (classified as Harmful/Irritant), the target compound’s safety data remain less documented, necessitating precautionary handling .
Biological Activity
5-Chloro-2-fluoro-4-isopropoxyphenylboronic acid is a compound belonging to the class of arylboronic acids, which are known for their diverse biological activities and applications in medicinal chemistry. This article delves into its synthesis, biological activity, and potential therapeutic applications, supported by relevant research findings and data.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : C₉H₁₁BClF O₃
- Key Functional Groups :
- Chloro (Cl) at the 5th position
- Fluoro (F) at the 2nd position
- Isopropoxy (OCH(CH₃)₂) at the 4th position
- Boronic Acid Group (B(OH)₂) directly attached to the phenyl ring
This unique arrangement of substituents contributes to its reactivity and biological interactions.
Mechanism of Biological Activity
This compound exhibits biological activity primarily through its ability to form reversible covalent bonds with diols and other nucleophiles. This property is significant for various applications, including:
- Targeted Drug Delivery : The compound can be utilized in drug delivery systems that exploit its binding capabilities.
- Enzyme Inhibition : It may act as an inhibitor in enzyme catalysis due to its interactions with biological macromolecules.
Synthesis
The synthesis of this compound typically involves several steps, including the formation of the boronic acid group from appropriate precursors. The methods may vary based on the availability of starting materials and desired purity levels.
In Vitro Studies
Research has demonstrated that compounds similar to this compound exhibit potent inhibition against various cancer cell lines. For instance, studies have shown that boronic acids can effectively inhibit cell proliferation in leukemia cells (L1210), with IC₅₀ values often in the nanomolar range .
| Compound | Cell Line | IC₅₀ (nM) | Mechanism |
|---|---|---|---|
| This compound | L1210 Mouse Leukemia | <100 | Inhibits cell proliferation |
| Other Boronic Acids | Various | <500 | Enzyme inhibition |
Case Studies
- Cell Proliferation Inhibition : A study evaluated a series of boronic acids against L1210 mouse leukemia cells, revealing significant growth inhibition attributed to their ability to interfere with key cellular pathways .
- Reversible Binding Studies : Interaction studies indicated that this compound could bind reversibly with diols, suggesting potential applications in designing selective inhibitors for therapeutic targets.
Comparison with Similar Compounds
To highlight the uniqueness of this compound, a comparison with structurally similar compounds is provided below:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 5-Chloro-2-fluoro-3-isopropoxyphenylboronic acid | C₉H₁₁BClFO₃ | Different position of isopropoxy group |
| 4-Chloro-2-fluoro-5-methoxyphenylboronic acid | C₉H₁₁BClFO₃ | Contains methoxy instead of isopropoxy |
| 4-Bromo-2-fluoro-5-isopropoxyphenylboronic acid | C₉H₁₁BBrFO₃ | Bromine substitution instead of chlorine |
The specific arrangement of substituents in this compound significantly influences its reactivity and biological activity compared to similar compounds.
Q & A
Q. What are the common synthetic routes for 5-chloro-2-fluoro-4-isopropoxyphenylboronic acid, and how do reaction conditions influence yield?
The synthesis typically involves Suzuki-Miyaura coupling precursors or direct boronation of halogenated intermediates. Key steps include:
- Halogenated intermediate preparation : Chloro-fluoro-isopropoxybenzene derivatives are synthesized via nucleophilic aromatic substitution (e.g., using isopropanol under basic conditions) .
- Boronation : Lithiation followed by treatment with trialkyl borates (e.g., B(OMe)₃) at low temperatures (-78°C) yields the boronic acid .
- Optimization : Solvent choice (THF vs. DMF) and catalyst systems (Pd(PPh₃)₄ vs. PdCl₂(dppf)) significantly affect yields. For example, PdCl₂(dppf) in THF improves coupling efficiency by 15–20% compared to DMF .
| Synthetic Route | Key Conditions | Yield Range |
|---|---|---|
| Direct boronation | -78°C, B(OMe)₃ | 60–75% |
| Suzuki coupling | PdCl₂(dppf), THF | 70–85% |
Q. How can researchers verify the purity and structural integrity of this compound?
Methodological approaches include:
- HPLC-MS : To assess purity (>97% by area normalization) and detect trace byproducts (e.g., deboronation products) .
- NMR Spectroscopy : ¹⁹F NMR (δ ≈ -110 ppm for fluorine) and ¹¹B NMR (δ ≈ 30 ppm for boronic acid) confirm substituent positions .
- X-ray crystallography : Resolves ambiguities in regiochemistry, particularly for distinguishing ortho/para substitution patterns .
Q. What are the solubility and stability considerations for this boronic acid in aqueous/organic mixtures?
- Solubility : Highly soluble in polar aprotic solvents (e.g., DMSO, THF) but poorly in water. Aqueous solubility improves at pH 8–9 due to boronate anion formation .
- Stability : Degrades under acidic conditions (pH < 4) via protodeboronation. Storage at -20°C in anhydrous THF extends shelf life beyond 6 months .
Advanced Research Questions
Q. How do steric and electronic effects of the isopropoxy group influence cross-coupling reactivity?
The isopropoxy group at the 4-position:
- Steric hindrance : Reduces coupling efficiency with bulky aryl halides (e.g., 2,6-dimethylbromobenzene) by 30–40% compared to methoxy analogs .
- Electronic effects : The electron-donating isopropoxy group activates the phenyl ring, enhancing oxidative addition with Pd catalysts. Rate constants (k) for coupling with 4-bromotoluene are 2.5× higher than non-substituted analogs .
Q. What strategies mitigate protodeboronation during Suzuki-Miyaura reactions with this substrate?
- Base selection : Mild bases (e.g., K₂CO₃) reduce side reactions compared to strong bases (NaOH) .
- Protecting groups : Masking the boronic acid as a trifluoroborate salt improves stability under acidic conditions, increasing yields by 25% .
- Low-temperature protocols : Reactions at 50°C (vs. 80°C) decrease protodeboronation by 50% .
Q. How can computational modeling predict regioselectivity in electrophilic substitution reactions involving this compound?
- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic attack sites. For example, the 5-chloro substituent directs electrophiles to the 3-position due to its meta-directing nature .
- Molecular docking : Simulates interactions with Pd catalysts to optimize ligand design for targeted coupling .
Data Contradiction Analysis
Q. Discrepancies in reported catalytic efficiency for Pd-based systems: How to resolve them?
Conflicting data on Pd(PPh₃)₄ vs. PdCl₂(dppf) efficacy arise from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
